N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
Description
This compound is a pyrazole derivative featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to a second pyrazole ring substituted with a 2-fluoroethyl group and a methyl group. The 2-fluoroethyl substituent introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, which may influence bioavailability and binding affinity .
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-11(17(3)15-9)7-14-12-8-18(5-4-13)16-10(12)2/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
VSRJXUVJXRJWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2C)CCF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1002032-44-1)
- Structure : Contains a chloro substituent at the 4-position of the pyrazole ring and lacks the fluoroethyl group.
- Properties : The chloro group increases electronegativity but reduces steric bulk compared to the 2-fluoroethyl group. This may decrease cell permeability relative to the target compound .
- Applications : Primarily used in agrochemical research, highlighting the role of halogen substituents in pesticidal activity .
(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide
- Structure : Incorporates a thiazole ring and phenyl group, diverging significantly from the target compound’s pyrazole-pyrazole backbone.
- However, the absence of fluorine may limit metabolic stability .
(c) (2-Fluoro-5-Pyridin-3-yl-Phenyl)-{1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-Amine
- Structure : Features a benzimidazole core with trifluoromethyl and pyridyl substituents.
Data Table: Comparative Analysis
Research Findings and Pharmacological Insights
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions similar to those described for related pyrazole derivatives in patents .
- Metabolic Stability : Fluorinated compounds like the target exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, a trend observed in analogs with fluoroalkyl groups .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two pyrazole rings, which are known for their diverse biological activities. The specific configuration of the molecule contributes to its interaction with biological targets.
Chemical Formula: CHFN
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study found that compounds similar to this compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. Enzyme inhibition studies are crucial for understanding the compound's potential as a therapeutic agent in diseases where enzyme dysregulation is a factor .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing starting materials such as 1H-pyrazole derivatives and appropriate aldehydes or ketones.
- Reduction Reactions : Following condensation with reducing agents to yield the desired amine product.
These methods highlight the versatility in synthesizing pyrazole derivatives, allowing for modifications that can enhance biological activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives found that N-(pyrazolyl)amines exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that certain pyrazole derivatives led to significant apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may share similar mechanisms .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
